3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione
Description
3-[(4-Methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione is a pyran-2,4-dione derivative featuring a 4-methoxyanilino substituent attached to the methylene group at the 3-position. Its molecular formula is C₁₄H₁₃N₂O₄, with a molecular weight of 273.27 g/mol. The 4-methoxy group on the aniline ring enhances electronic and steric properties, influencing reactivity and interactions with biological targets .
Properties
IUPAC Name |
4-hydroxy-3-[(4-methoxyphenyl)iminomethyl]-6-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-7-13(16)12(14(17)19-9)8-15-10-3-5-11(18-2)6-4-10/h3-8,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZYSFGDZWJCST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NC2=CC=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
The synthesis of 3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione typically involves several key steps:
Starting Materials : The synthesis often begins with readily available starting materials such as 6-methyl-2H-pyran-2,4(3H)-dione and 4-methoxyaniline.
Condensation Reaction : A common method involves a condensation reaction between the pyran-2,4-dione derivative and the aniline derivative. This step is crucial for forming the methylene bridge.
Catalysts and Conditions : The reaction may require a catalyst or base to facilitate the condensation. Common conditions include refluxing in a solvent like ethanol or dichloromethane.
Detailed Synthesis Steps
Step 1: Preparation of Intermediate
- Materials : 6-methyl-2H-pyran-2,4(3H)-dione, 4-methoxyaniline.
- Procedure : Dissolve the pyran-2,4-dione derivative in a suitable solvent (e.g., ethanol). Add the aniline derivative and a base (e.g., triethylamine) if necessary.
Step 2: Condensation Reaction
- Conditions : Reflux the mixture at an elevated temperature (e.g., 80°C) for several hours.
- Outcome : The reaction yields the target compound, which can be isolated through precipitation or extraction.
Example Synthesis Protocol
| Step | Materials | Conditions | Outcome |
|---|---|---|---|
| 1 | Pyran-2,4-dione derivative (2 mmol), 4-methoxyaniline (2.2 mmol), Et₃N (3 mmol) | Ethanol (20 mL), reflux at 80°C for 12 hours | Precipitation of the target compound |
| 2 | Target compound | Cooling, filtration | Isolation of 3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione |
Analysis of the Compound
Chemical Properties
- Molecular Formula : C₁₄H₁₃NO₄
- Molecular Weight : 259.26 g/mol
- CAS Number : 117034-63-6
Spectroscopic Analysis
Biological Activity
- Compounds in this class may exhibit herbicidal or other biological activities, depending on their structure and modifications.
Research Findings
Research on compounds similar to 3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione has shown promising results in terms of biological activity. For instance, derivatives of pyran-2,4-diones have been explored for their herbicidal properties, indicating potential applications in agriculture.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
3-[(4-Methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Methylene Group
- 3-[(Dimethylamino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione (C₉H₁₁NO₃, MW 181.19): This analogue replaces the 4-methoxyanilino group with a dimethylamino substituent. Synthesized via condensation reactions, it exhibits a lower molecular weight and simpler structure.
- 3-[(Benzylamino)methylene]-6-methylpyridine-2,4(1H,3H)-dione (C₁₄H₁₃N₂O₃, MW 257.27): Synthesized in 82% yield via ethanol reflux with benzylamine, this compound has a benzyl group instead of 4-methoxyanilino. Its E/Z isomer ratio is 4.5:1, highlighting stereochemical considerations absent in the target compound .
- APD-II-15 (3-(1-amino-2-phenoxyethylidene)-6-methyl-pyran-2,4-dione): A herbicidal lead compound with a phenoxyethylidene substituent, synthesized in moderate yields (50–53%) via reflux with ethanol and triethylamine. It demonstrates 60% weed inhibition at 187.5 g ha⁻¹ .
Pyran-2,4-dione Derivatives with Acyl Substituents
- 3-(4-Methoxycinnamoyl)-6-methyl-2H-pyran-2,4(3H)-dione (C₁₆H₁₄O₅, MW 286.28): A hypotensive agent synthesized via aldol condensation of dehydroacetic acid and anisaldehyde, yielding 50% with a melting point of 205–207°C. Structural differences (cinnamoyl vs. anilino groups) correlate with divergent biological activities .
- 3-Hydrocinnamoyl-6-methyl-2H-pyran-2,4(3H)-dione: Known for weak antibacterial activity, this compound underscores how substituent polarity (hydrocinnamoyl vs. 4-methoxyanilino) modulates biochemical interactions .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₃N₂O₄ | 273.27 | Not Reported | Not Reported |
| 3-[(Dimethylamino)methylene] derivative | C₉H₁₁NO₃ | 181.19 | 219–221 (E/Z mix) | 82 |
| 3-(4-Methoxycinnamoyl) derivative | C₁₆H₁₄O₅ | 286.28 | 205–207 | 50 |
| APD-II-15 (phenoxyethylidene) | C₁₄H₁₃NO₄ | 259.26 | Not Reported | 53 |
Biological Activity
The compound 3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione , also known by its CAS number 117034-63-6 , is a member of the pyran family of compounds. This article delves into its biological activity, exploring its potential therapeutic applications and mechanisms of action based on various research findings.
- Molecular Formula : C14H13NO4
- Molecular Weight : 259.26 g/mol
- IUPAC Name : (3Z)-3-[(4-methoxyphenyl)amino]methylidene]-6-methyl-2H-pyran-2,4(3H)-dione
Antioxidant Activity
Research indicates that compounds similar to 3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione exhibit significant antioxidant properties. These properties are often evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging tests. The ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.
Antitumor Activity
Preliminary studies suggest that 3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione may possess antitumor properties. It has been evaluated in cell lines for its ability to inhibit cancer cell proliferation. The underlying mechanisms may involve the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer metabolism or bacterial cell wall synthesis.
- Modulation of Signaling Pathways : It may affect various signaling pathways related to cell survival and proliferation, particularly in cancer cells.
- Antioxidant Mechanism : By scavenging free radicals, it reduces oxidative damage to cells, which is a contributing factor in many diseases.
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for preparing 3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione, and how are intermediates characterized?
Q. How is the structural stability of this compound assessed under varying pH and temperature conditions?
Stability studies involve:
- pH-dependent tautomerism analysis using UV-Vis spectroscopy to monitor enol-keto equilibrium shifts .
- Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C for pyran-2,4-dione derivatives) .
- HPLC-MS to detect degradation products under accelerated aging (40°C/75% RH for 4 weeks) .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- 1H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 2.1–2.5 ppm (methyl groups), and δ 8.3–8.5 ppm (methylene imine) .
- IR Spectroscopy : Stretching vibrations at 1650–1700 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (N-H) .
- Single-crystal X-ray diffraction for unambiguous confirmation of stereochemistry .
Advanced Research Questions
Q. How can regioselectivity challenges in modifying the 4-methoxyanilino moiety be addressed?
- Directed ortho-metalation : Use of Lewis acids (e.g., BF3·OEt2) to activate specific positions for functionalization .
- Protecting group strategies : Temporary protection of the methoxy group with tert-butyldimethylsilyl (TBDMS) ethers to prevent unwanted side reactions .
- Computational modeling (DFT) to predict reactive sites and optimize reaction conditions .
Q. What methodologies are employed to study the compound’s potential as a fluorescence probe for biological targets?
- Fluorescence quenching assays : Monitor interactions with biomolecules (e.g., proteins) via changes in emission maxima (450–467 nm) .
- Time-resolved fluorescence microscopy : Track subcellular localization in live cells using λex = 368–430 nm .
- Comparative analysis with standard probes (e.g., 7-amino-4-methylcoumarin) to validate sensitivity .
Q. How do tautomeric forms of this compound influence its pharmacological activity?
- Enol-keto equilibrium modulation : Adjust solvent polarity (e.g., DMSO vs. water) to favor bioactive tautomers .
- Molecular docking studies : Correlate tautomer stability with binding affinity to target enzymes (e.g., kinases) .
- In vitro assays : Test antimicrobial activity against Gram-positive bacteria (MIC = 2–8 µg/mL) to identify structure-activity relationships .
Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?
- DoE (Design of Experiments) : Systematically vary solvent, catalyst, and stoichiometry to identify optimal conditions .
- In situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and intermediate formation .
- Reproducibility protocols: Strict control of anhydrous conditions (argon atmosphere) and reagent purity .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
